6-Mercaptopyrazine-2-carboxylic acid
Beschreibung
6-Mercaptopyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a thiol (-SH) group at position 6 and a carboxylic acid (-COOH) group at position 2. The mercapto and carboxylic acid groups confer unique reactivity, enabling hydrogen bonding, metal chelation, and participation in redox reactions. These functional groups distinguish it from related pyrazine and pyridine derivatives, influencing solubility, acidity, and biological interactions.
Eigenschaften
Molekularformel |
C5H4N2O2S |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
6-sulfanylidene-1H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-6-2-4(10)7-3/h1-2H,(H,7,10)(H,8,9) |
InChI-Schlüssel |
BYTUMZZBDLKLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)C=N1)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Mercaptopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of 6-mercaptopyrazine-2-carboxylic acid may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Mercaptopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Mercaptopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-mercaptopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs on Pyrazine and Pyridine Scaffolds
6-Methylpyrazine-2-carboxylic Acid (C₆H₆N₂O₂)
- Substituents : Methyl (-CH₃) at position 6, carboxylic acid at position 2.
- Molecular weight: 138.126 g/mol (vs. ~155 g/mol for mercapto analogs).
5,6-Dichloropyrazine-2-carboxylic Acid (C₅H₂Cl₂N₂O₂)
- Substituents : Chlorine atoms at positions 5 and 4.
- Key Differences :
6-Methoxypyrazine-2-carboxylic Acid (C₆H₆N₂O₃)
- Substituents : Methoxy (-OCH₃) at position 5.
- Key Differences :
6-Mercaptopyridine-3-carboxylic Acid (C₆H₅NO₂S)
- Scaffold : Pyridine ring instead of pyrazine.
- Key Differences :
Functional Group Modifications
Methyl Esters (e.g., Methyl 6-Chloropyrazine-2-carboxylate)
- Modification : Carboxylic acid esterified to -COOCH₃.
- Impact :
Amides (e.g., 6-Chloro-N-octylpyrazine-2-carboxamide)
- Modification : Carboxylic acid converted to carboxamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
